(S)-2-((9H-purin-6-yl)amino)-4-(methylthio)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((9H-purin-6-yl)amino)-4-(methylthio)butanoic acid is a compound that features a purine base attached to an amino acid backbone with a methylthio group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((9H-purin-6-yl)amino)-4-(methylthio)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate purine derivative and an amino acid precursor.
Coupling Reaction: The purine base is coupled with the amino acid backbone using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Thioether Formation: The methylthio group is introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent such as methylthiol or methanethiol in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving the use of robust catalysts and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the carboxylic acid group, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced purine derivatives or alcohols.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
(S)-2-((9H-purin-6-yl)amino)-4-(methylthio)butanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its ability to interact with nucleic acids and enzymes.
Biochemistry: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Chemical Biology: It serves as a probe for investigating cellular processes and signaling pathways.
Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-((9H-purin-6-yl)amino)-4-(methylthio)butanoic acid involves its interaction with molecular targets such as enzymes or nucleic acids. The purine base can form hydrogen bonds and π-π interactions with nucleic acid bases, while the amino acid backbone allows for specific binding to enzyme active sites. The methylthio group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A purine nucleoside with similar structural features but lacking the methylthio group.
S-adenosylmethionine: Contains a methylthio group but has a different overall structure and function.
Methionine: An amino acid with a methylthio group but without the purine base.
Uniqueness
(S)-2-((9H-purin-6-yl)amino)-4-(methylthio)butanoic acid is unique due to the combination of a purine base with an amino acid backbone and a methylthio group. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities.
Properties
IUPAC Name |
(2S)-4-methylsulfanyl-2-(7H-purin-6-ylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S/c1-18-3-2-6(10(16)17)15-9-7-8(12-4-11-7)13-5-14-9/h4-6H,2-3H2,1H3,(H,16,17)(H2,11,12,13,14,15)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFXVFBUWNUQKH-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC1=NC=NC2=C1NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC1=NC=NC2=C1NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.